Welcome to the BenchChem Online Store!
molecular formula C8H4ClF3O B1585491 4-Chloro-3-(trifluoromethyl)benzaldehyde CAS No. 34328-46-6

4-Chloro-3-(trifluoromethyl)benzaldehyde

Cat. No. B1585491
M. Wt: 208.56 g/mol
InChI Key: NIHMMULLFBKTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05202356

Procedure details

To a suspension of 4-chloro-3-trifluoromethylaniline (ex Fluorochem) (15.9 g) in water (16 ml) was added concentrated hydrochloric acid (18 ml) Ice (30 g) was added and the mixture cooled to 0° and treated with sodium nitrite (5.6 g) in water (8 ml). After 15 minutes the mixture was made neutral to congo red with sodium acetate (8 g) in water (10 ml). A solution of formaldoxime, prepared from formaldoxime hydrochloride (ex Lancaster) (9.9 g) and sodium acetate (12 g) (ex BDH) in water (57 ml), at 10° was treated with cupric sulphate (2 g) (ex BDH) and sodium sulphite (0.34 g) followed by sodium acetate (55 g) in water (60 ml). The previously prepared mixture (from the aniline) was added dropwise at 10°-15°. After one hour at 15° hydrochloric acid (77 ml) was added and the mixture worked up in the usual manner. Purification by distillation (80°, 0.5 mmHg) gave 4-chloro-3-trifluoromethylbenzaldehyde (1.5 g).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
15.9 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six
Quantity
5.6 g
Type
reactant
Reaction Step Seven
Name
Quantity
8 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
8 g
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
9.9 g
Type
reactant
Reaction Step Nine
Quantity
12 g
Type
reactant
Reaction Step Nine
Name
Quantity
57 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
cupric sulphate
Quantity
2 g
Type
reactant
Reaction Step Ten
Quantity
0.34 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].Cl.N([O-])=O.[Na+].[C:18]([O-])(=[O:20])C.[Na+].C=NO.Cl.C=NO.S([O-])([O-])=O.[Na+].[Na+].NC1C=CC=CC=1>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([CH:18]=[O:20])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3,4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
77 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15.9 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
5.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Eight
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=NO
Name
Quantity
9.9 g
Type
reactant
Smiles
Cl.C=NO
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
57 mL
Type
solvent
Smiles
O
Step Ten
Name
cupric sulphate
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0.34 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 0°
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by distillation (80°, 0.5 mmHg)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.